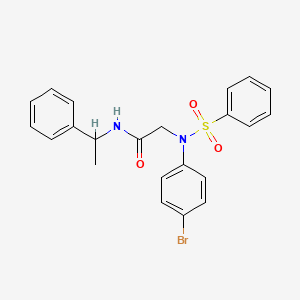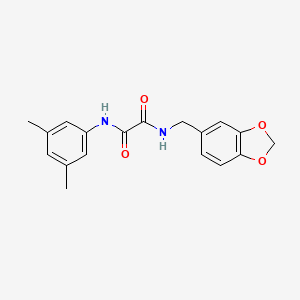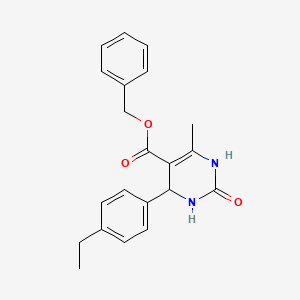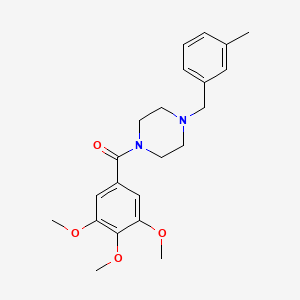![molecular formula C16H15N3O3S B5134509 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5134509.png)
1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione, also known as thalidomide, is a synthetic drug that was first synthesized in the 1950s. Initially, it was marketed as a sedative and anti-nausea medication but was later withdrawn from the market due to its teratogenic effects. However, it was rediscovered in the 1990s as an effective treatment for various diseases, including multiple myeloma, leprosy, and certain inflammatory disorders.
作用机制
The exact mechanism of action of 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione is not fully understood, but it is known to have immunomodulatory, anti-inflammatory, and antiangiogenic effects. Thalidomide is thought to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) and other pro-inflammatory cytokines. It also inhibits the expression of adhesion molecules on endothelial cells, which prevents the recruitment of inflammatory cells to the site of inflammation.
Biochemical and physiological effects:
Thalidomide has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the inhibition of cell proliferation. Thalidomide has also been shown to have an effect on the immune system, enhancing the activity of natural killer cells and T cells.
实验室实验的优点和局限性
Thalidomide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It also has a well-established safety profile. However, 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione is known to have teratogenic effects, which can limit its use in certain types of experiments. Additionally, 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
Thalidomide has shown promise as a treatment for various diseases, and ongoing research is focused on identifying new therapeutic applications for the drug. Future research will likely focus on understanding the mechanisms of action of 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione and developing new derivatives with improved efficacy and safety profiles. Thalidomide may also be used in combination with other drugs to enhance its therapeutic effects.
合成方法
Thalidomide is synthesized through a multi-step process that involves the reaction of phthalic anhydride with ammonia to form phthalimide. The phthalimide is then reacted with potassium thioacetate to form the thioamide derivative. The thioamide derivative is then reacted with 2-methoxybenzoyl chloride and 4-methyl-2-chloropyrimidine to form 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione.
科学研究应用
Thalidomide has been extensively studied for its therapeutic potential in various diseases. It has been found to be effective in the treatment of multiple myeloma, leprosy, and certain inflammatory disorders such as Crohn's disease and rheumatoid arthritis. Thalidomide has also been studied for its antiangiogenic properties, which make it a potential treatment for various types of cancer.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-7-8-17-16(18-10)23-13-9-14(20)19(15(13)21)11-5-3-4-6-12(11)22-2/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGZSWFDEPIPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5134427.png)
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5134428.png)
![2-(3-nitrobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5134432.png)
![2-(4-bromophenyl)-1-[3-(1-pyrrolidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5134437.png)




![2-fluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5134466.png)
![6-methoxy-3-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}-2H-chromen-2-one](/img/structure/B5134472.png)

![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5134492.png)
![methyl 4-oxo-4-[4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)-1-piperidinyl]butanoate](/img/structure/B5134500.png)
![2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile](/img/structure/B5134508.png)